
Ethyl 6-methyl-2,3-dioxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methyl-2,3-dioxoheptanoate is an organic compound with the molecular formula C10H16O4 It is a derivative of heptanoic acid, featuring both ethyl and methyl groups along with two oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-2,3-dioxoheptanoate can be synthesized through several methods. One common approach involves the reaction of 6-methylheptanoic acid with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as esterification, purification, and distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-methyl-2,3-dioxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or sulfuryl chloride (SO2Cl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methyl-2,3-dioxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl 6-methyl-2,3-dioxoheptanoate exerts its effects involves interactions with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The ethyl and methyl groups contribute to the compound’s hydrophobic properties, affecting its solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-methyl-2,4-dioxoheptanoate
- Ethyl 6-methyl-2,3-dioxohexanoate
- Ethyl 6-methyl-2,3-dioxooctanoate
Uniqueness
Ethyl 6-methyl-2,3-dioxoheptanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
118838-52-1 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl 6-methyl-2,3-dioxoheptanoate |
InChI |
InChI=1S/C10H16O4/c1-4-14-10(13)9(12)8(11)6-5-7(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
SWSMTLXPKZNAQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C(=O)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
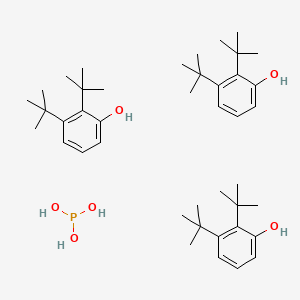

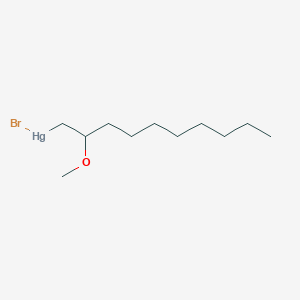
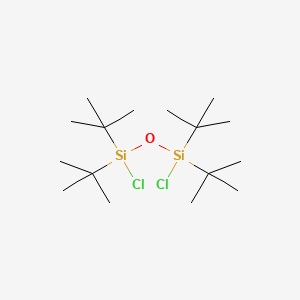

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
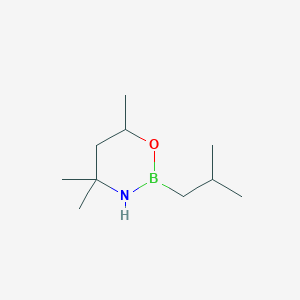
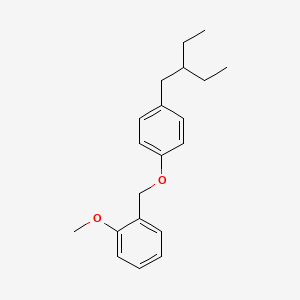
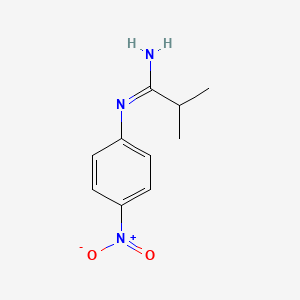
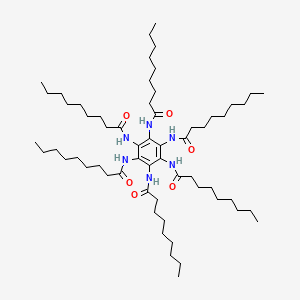
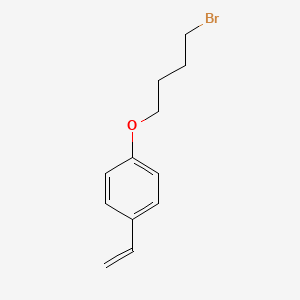
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)
